molecular formula C12H9BrN2O4 B13922529 3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione

3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione

Cat. No.: B13922529
M. Wt: 325.11 g/mol
InChI Key: ASPBNCYMQGKLBA-UHFFFAOYSA-N
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Description

3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione is a complex organic compound with a unique structure that includes a brominated benzoxazole ring and a piperidinedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions and purification techniques is crucial to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione involves its interaction with specific molecular targets. The brominated benzoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The piperidinedione moiety may contribute to the compound’s overall stability and reactivity, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-oxo-3(2H)-benzoxazole: Shares the benzoxazole core but lacks the piperidinedione group.

    2,6-Piperidinedione: Contains the piperidinedione moiety but lacks the benzoxazole ring.

    3-(2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione: Similar structure but without the bromine atom.

Uniqueness

3-(6-bromo-2-oxo-3(2H)-benzoxazolyl)-2,6-Piperidinedione is unique due to the presence of both the brominated benzoxazole ring and the piperidinedione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9BrN2O4

Molecular Weight

325.11 g/mol

IUPAC Name

3-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C12H9BrN2O4/c13-6-1-2-7-9(5-6)19-12(18)15(7)8-3-4-10(16)14-11(8)17/h1-2,5,8H,3-4H2,(H,14,16,17)

InChI Key

ASPBNCYMQGKLBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C3=C(C=C(C=C3)Br)OC2=O

Origin of Product

United States

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